![molecular formula C9H8N2OS B063049 2-((Furan-2-ylmethyl)thio)pyrazine CAS No. 164352-93-6](/img/structure/B63049.png)
2-((Furan-2-ylmethyl)thio)pyrazine
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Overview
Description
“2-((Furan-2-ylmethyl)thio)pyrazine” is an organic compound that belongs to the class of organic compounds known as aryl thioethers . These are organosulfur compounds containing a thioether group that is substituted by an aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-(Furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .
Molecular Structure Analysis
The molecular structure of “2-((Furan-2-ylmethyl)thio)pyrazine” can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The exact structure would depend on the specific isomers and substituents present in the compound.
Chemical Reactions Analysis
The chemical reactions involving “2-((Furan-2-ylmethyl)thio)pyrazine” would depend on the specific conditions and reagents used. As an example, “N-(Furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol in a microwave reactor .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((Furan-2-ylmethyl)thio)pyrazine” can be inferred from similar compounds. For instance, “2-FURFURYLTHIO-3-METHYLPYRAZINE” has a molecular weight of 206.264, a density of 1.3±0.1 g/cm3, a boiling point of 314.7±42.0 °C at 760 mmHg, and a flash point of 144.1±27.9 °C .
Scientific Research Applications
Flavoring Agent in Food and Beverage Industry
2-Furfurylthiopyrazine is commonly used in the food and beverage industry as a flavoring agent . It provides a unique and distinctive aroma, often described as having a roasted, coffee-like scent . This compound is used to enhance the flavor of various products such as coffee, chocolate, and baked goods .
Production of Pharmaceuticals
This compound is also used in the production of certain pharmaceuticals . While the specific drugs are not mentioned, the unique chemical structure of 2-Furfurylthiopyrazine likely contributes to the efficacy of these pharmaceutical products .
Chemical Intermediate in Organic Synthesis
2-Furfurylthiopyrazine serves as a chemical intermediate in organic synthesis . Its aromatic and sulfur-containing structure makes it a valuable component in the synthesis of various organic compounds .
Sensory Experience in Consumer Products
With its characteristic odor and versatile applications, 2-Furfurylthiopyrazine plays a significant role in the sensory experience of many consumer products . It contributes to the overall appeal and enjoyment of these products .
Sustainable Chemical Feedstock
Furans and their derivatives, such as 2-Furfurylthiopyrazine, are promising, sustainable, and industrially applicable alternatives to various petroleum-derived chemicals . They offer an enormous assortment of unique compounds/materials, and properties analogous to and even exceeding those derived from fossil hydrocarbons .
Contribution to Green Chemistry
The use of inedible agricultural residues, such as oat hulls, rice husks, sugarcane bagasse, woody material wastes, etc., as alternative sources for biobased chemical feedstock, comes with sundry associated benefits . These include increased absorption of atmospheric CO2, reduction in the dependence on fossil-derived fuels and chemicals, increased opportunities in the local agricultural sector, and economic transformation .
Mechanism of Action
Proteasome Inhibition: Some pyrazine-containing compounds reversibly inhibit the 26S proteasome through their boronic acid moiety. This dysregulates proteins critical for cell growth and survival .
Inhibition of InhA: Docking studies suggest that 2-Furfurylthiopyrazine derivatives may inhibit InhA, a key enzyme in mycobacterial fatty acid biosynthesis. This interaction could contribute to its mechanism of action .
properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-2-8(12-5-1)7-13-9-6-10-3-4-11-9/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICVSKQFQDAHAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374702 |
Source
|
Record name | 2-FURFURYL THIOPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Furan-2-ylmethyl)thio)pyrazine | |
CAS RN |
164352-93-6 |
Source
|
Record name | 2-FURFURYL THIOPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 164352-93-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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